1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3S/c1-3-18(23-2,16-9-5-4-6-10-16)14-20-24(21,22)13-15-8-7-11-17(19)12-15/h4-12,20H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOOQISWLFZAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)CC1=CC(=CC=C1)F)(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes a series of reactions, including nitration, reduction, and halogenation, to form the desired fluorophenyl intermediate.
Attachment of the Methoxyphenylbutyl Chain: The fluorophenyl intermediate is then reacted with 2-methoxy-2-phenylbutyl bromide under basic conditions to form the corresponding amine.
Sulfonamide Formation: Finally, the amine is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide has demonstrated significant antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival. This compound could serve as a lead for developing new antibiotics against resistant strains of bacteria.
Cancer Treatment
Recent studies have explored the potential of sulfonamide derivatives in cancer therapy. The compound's ability to modulate cellular pathways may allow it to inhibit tumor cell proliferation. For instance, similar compounds have shown efficacy in targeting specific cancer cell lines by disrupting critical cellular processes.
Enzyme Inhibition
This compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Such mechanisms are valuable in drug design, particularly for conditions where enzyme activity contributes to disease progression.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
The compound shares core structural motifs with other sulfonamides, including:
Key Observations :
- Fluorine Substitution: The 3-fluorophenyl group in the target compound and ’s bicyclic derivative enhances lipophilicity and metabolic stability compared to non-fluorinated analogues like those in .
- Methoxy Groups : The 2-methoxy-2-phenylbutyl chain in the target compound differs from the 2,5-dimethoxybenzyloxy group in , which may reduce steric hindrance and improve synthetic accessibility .
- Hybrid Structures : Compounds such as the benzimidazole-sulfonamide hybrid in exhibit enhanced biological activity (e.g., antifungal properties) due to the dual pharmacophoric moieties, whereas the target compound’s applications remain underexplored .
Physicochemical and Functional Properties
- Solubility : The target compound’s molecular weight (421.49) and methoxy-phenylbutyl chain suggest moderate lipophilicity, comparable to ’s bicyclic derivative (325.40) but higher than ’s dimethoxybenzyloxy analogue (338.38) .
- Bioactivity : Sulfonamides with trifluoromethyl groups (e.g., ) show enhanced antimicrobial activity due to electron-withdrawing effects, whereas the target compound’s 3-fluorophenyl group may offer similar advantages in target binding .
Biological Activity
Overview of the Compound
1-(3-fluorophenyl)-N-(2-methoxy-2-phenylbutyl)methanesulfonamide is a synthetic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties.
Sulfonamides typically exert their biological effects through inhibition of bacterial folate synthesis. They compete with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The introduction of fluorine and methoxy groups in this compound may enhance its lipophilicity and bioavailability, potentially improving its pharmacological profile.
Pharmacological Properties
- Antimicrobial Activity : Sulfonamides are primarily known for their antibacterial properties. The presence of the 3-fluorophenyl group may contribute to increased potency against certain bacterial strains.
- Anti-inflammatory Effects : Some sulfonamides exhibit anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.
- Potential Antitumor Activity : Research has indicated that certain sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structural modifications in this compound may influence its efficacy against various cancer types.
Case Studies and Research Findings
- Antibacterial Efficacy : A study comparing various sulfonamide derivatives showed that modifications in the aromatic ring significantly affected antibacterial activity. Compounds with electron-withdrawing groups like fluorine demonstrated enhanced activity against resistant strains of bacteria.
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of similar sulfonamide compounds. Results indicated reduced inflammation markers in treated groups compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
- Toxicity Profile : Toxicological assessments are critical for evaluating the safety of new compounds. Preliminary studies on related sulfonamides indicate that while they can be effective, they also possess a risk for adverse effects such as hypersensitivity reactions or hematological disorders.
Data Table: Biological Activities of Sulfonamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
